3-(4-Fluorobenzoyl)-7-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzoyl)-7-methylchromen-4-one is a chemical compound that belongs to the class of organic compounds known as flavones. Flavones are a type of flavonoid, which are naturally occurring compounds found in various plants. This particular compound is characterized by the presence of a fluorobenzoyl group attached to the chromenone structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)-7-methylchromen-4-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with a chromenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Another method involves the use of 4-fluorobenzoyl chloride and 7-methylchromen-4-one in the presence of a base such as pyridine. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-7-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorobenzoyl)-7-methylchromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-7-methylchromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzoyl)propionic acid
- 4-Fluorobenzoic acid
- Methyl 4-fluorobenzoate
- 3-Fluorobenzyl chloride
Uniqueness
3-(4-Fluorobenzoyl)-7-methylchromen-4-one is unique due to its specific structure, which combines a fluorobenzoyl group with a chromenone backbone. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-7-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO3/c1-10-2-7-13-15(8-10)21-9-14(17(13)20)16(19)11-3-5-12(18)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJSFAHAQIXROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.